2-ethyl-1-(4-piperidinyl)-1H-Benzimidazole
Overview
Description
2-ethyl-1-(4-piperidinyl)-1H-benzimidazole (2E1P1HB) is an organic molecule belonging to the benzimidazole family. It is a heterocyclic aromatic compound that is widely used in organic synthesis, specifically as a synthetic intermediate in the preparation of a variety of pharmaceutical compounds. 2E1P1HB is also known as 4-ethylpiperidine-1-benzimidazole or 4-ethyl-1-(4-piperidinyl)-1H-benzimidazole.
Scientific Research Applications
Antihistaminic and Antimicrobial Applications
Antihistaminic Agents
A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was synthesized and tested for H1-antihistaminic activity, revealing potent in vivo activity for certain derivatives. This study highlighted the significant role of the oxygen atom in the 2-(substituted-oxy)ethyl group for antihistaminic effectiveness, particularly in vivo, with one compound being notably more potent than chlorpheniramine maleate, a standard in antihistaminic medication (Iemura et al., 1986).
Broad Spectrum Antibacterial Activities
2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial efficacy. Certain compounds within this series have shown effective inhibition of bacterial growth with low minimal inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria of clinical importance, positioning them as potential new antibacterial agents (He et al., 2003).
Antimycobacterial and Antinociceptive Activities
Antituberculosis Activity
Novel benzimidazole derivatives have been synthesized and assessed for their antimycobacterial activity against M. tuberculosis strains. Among them, certain compounds demonstrated significant activity, suggesting potential for tuberculosis treatment. One compound, in particular, showed high efficacy with low MIC values against both drug-susceptible and drug-resistant strains of M. tuberculosis (Yoon et al., 2013).
properties
IUPAC Name |
2-ethyl-1-piperidin-4-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14-16-12-5-3-4-6-13(12)17(14)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQZVHOCJOZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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